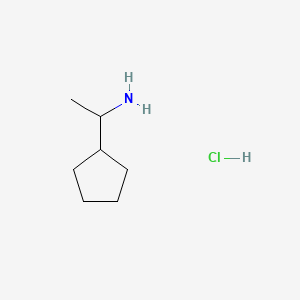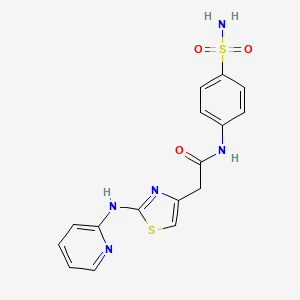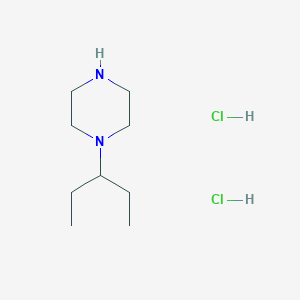
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methoxybenzamide is a complex organic compound characterized by its anthracene core and methoxybenzamide functional group
Mécanisme D'action
Target of Action
The primary target of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methoxybenzamide is the C-H bond . This compound possesses an N,O-bidentate directing group , which makes it potentially suitable for metal-catalyzed C-H bond functionalization reactions .
Mode of Action
The compound interacts with its target through a process known as chelation-assistance . The Lewis-basic directing group in the compound coordinates the Lewis-acidic metal, bringing it in proximity to C-H bonds to be functionalized . The thermodynamic stability of cyclometallated complexes determines which C-H bonds are to be cleaved and thus functionalized .
Biochemical Pathways
The compound affects the C-H bond functionalization pathway . This pathway is a powerful strategy for expedient chemical bonds, providing rapid access to desired products and synthetic targets . The functionalization of C-H bonds could result in a reduction in waste and saving of materials/chemicals as well as shortening the number of steps in chemical synthesis .
Result of Action
The result of the compound’s action is the functionalization of C-H bonds . This leads to the formation of new chemical bonds and compounds, providing rapid access to desired products and synthetic targets .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the reaction requires a specific temperature . Furthermore, the presence of a Lewis-acidic metal is necessary for the compound to function effectively .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methoxybenzamide typically involves the following steps:
Formation of Anthracene-9,10-dione: The starting material, anthracene, undergoes oxidation to form anthracene-9,10-dione.
Amidation Reaction: The anthracene-9,10-dione is then reacted with 2-methoxybenzoyl chloride in the presence of a suitable base, such as triethylamine, to form the desired compound.
Industrial Production Methods: In an industrial setting, the synthesis process may be scaled up using continuous flow reactors or batch reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The anthracene core can be further oxidized to produce more complex derivatives.
Reduction: Reduction reactions can be employed to modify the oxidation state of the compound.
Substitution: The methoxybenzamide group can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives of anthracene.
Reduction Products: Reduced forms of the compound with altered electronic properties.
Substitution Products: Derivatives with different functional groups attached to the benzamide moiety.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its anthracene core makes it a valuable precursor for organic synthesis.
Biology: The compound has shown potential in biological studies, particularly in the development of antimicrobial agents. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine: N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methoxybenzamide has been investigated for its therapeutic properties. It may have applications in treating various diseases due to its biological activity.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products. Its unique structure allows for the creation of novel materials with specific properties.
Comparaison Avec Des Composés Similaires
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide: Similar structure but with a methyl group instead of a methoxy group.
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)carboxamide: Similar anthracene core but with a different amide group.
Uniqueness: N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methoxybenzamide stands out due to its methoxy group, which can significantly impact its chemical and biological properties compared to similar compounds. This unique feature allows for diverse applications and potential advantages in various fields.
Propriétés
IUPAC Name |
N-(9,10-dioxoanthracen-1-yl)-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15NO4/c1-27-18-12-5-4-9-15(18)22(26)23-17-11-6-10-16-19(17)21(25)14-8-3-2-7-13(14)20(16)24/h2-12H,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGKJQUWLZQTJJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(Dimethylamino)methylene]-3-oxo-3-(2-thienyl)propanenitrile](/img/structure/B2845403.png)


![4-bromo-1-isobutyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2845408.png)

![3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-(2-methylpropyl)thiophene-2-carboxamide](/img/structure/B2845411.png)

![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2845413.png)
![N-(2-(dimethylamino)ethyl)-2-((4-fluorophenyl)thio)-N-(6-methoxybenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2845414.png)





